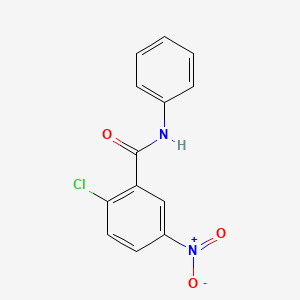

2-Chloro-5-nitro-N-phenylbenzamide

概要

説明

準備方法

GW 9662の合成には、いくつかの段階が含まれます。主要な合成経路には、2-クロロベンザミドのニトロ化による2-クロロ-5-ニトロベンザミドの形成が含まれます。この中間体はその後、アニリンと反応させて、最終生成物である2-クロロ-5-ニトロ-N-フェニルベンザミドが生成されます。 . 反応条件は通常、ジメチルスルホキシドやエタノールなどの溶媒を使用し、穏やかに加温して溶解性を高めます。 .

化学反応の分析

GW 9662は、次のようなさまざまな化学反応を起こします。

酸化: GW 9662のニトロ基は、特定の条件下でアミノ基に還元できます。

置換: ベンゼン環の塩素原子は、求核置換反応によって他の官能基に置換できます。

加水分解: GW 9662のアミド結合は、酸性または塩基性条件下で加水分解されて、対応するカルボン酸とアミンが生成されます。

これらの反応に使用される一般的な試薬には、還元剤(水素ガスや炭素担持パラジウムなど)や求核剤(水酸化ナトリウムなど)があります。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 .

科学研究での応用

GW 9662は、さまざまな科学研究で幅広く応用されています。

化学: ペルオキシソーム増殖剤活性化レセプターガンマの役割をさまざまな化学反応や経路で研究するためのツール化合物として使用されます。

生物学: GW 9662は、脂質代謝、グルコース恒常性、炎症のメカニズムを理解するための研究で使用されています。

医学: この化合物は、糖尿病、肥満、がんなどの疾患における潜在的な治療効果を調査するための前臨床研究で使用されています。

産業: GW 9662は、ペルオキシソーム増殖剤活性化レセプターガンマを標的とした新薬や治療薬の開発に利用されています。

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : C₁₃H₉ClN₂O₃

- Molecular Weight : 276.675 g/mol

- CAS Number : 22978-25-2

- IUPAC Name : 2-chloro-5-nitro-N-phenylbenzamide

The compound features a nitro group attached to a benzamide structure, which is crucial for its biological activity.

PPARγ Antagonism

GW9662 is primarily recognized for its role as an irreversible antagonist of PPARγ. This receptor is involved in regulating glucose metabolism and fatty acid storage. The inhibition of PPARγ by GW9662 has been shown to influence various metabolic processes:

- Lipid Metabolism : Studies indicate that GW9662 can reverse lipid accumulation induced by other agents like phenylbutyrate (PB), suggesting its utility in managing conditions related to lipid metabolism disorders .

- Apoptosis Induction : GW9662 has been linked to the induction of apoptosis in certain cancer cells by modulating lipid metabolism and influencing cell cycle dynamics .

Cancer Research

The compound has been utilized in cancer research for its ability to inhibit tumor growth and induce differentiation in cancer cells:

- Differentiation Therapy : Research shows that GW9662 can promote the differentiation of stem-like cells in glioblastoma, potentially offering a therapeutic strategy against aggressive tumors .

- Inhibition of Cell Proliferation : In various studies, GW9662 has demonstrated the ability to inhibit proliferation in breast cancer cells, highlighting its potential as a chemotherapeutic agent .

Neuroprotection

Emerging studies suggest that GW9662 may have neuroprotective effects:

- Inflammation Modulation : By inhibiting PPARγ, GW9662 may reduce neuroinflammation, which is implicated in neurodegenerative diseases .

Case Study 1: Lipid Accumulation and Apoptosis

In experiments utilizing NMR spectroscopy, GW9662 was shown to significantly reduce PB-induced lipid accumulation and caspase-3 activation, indicating its role in modulating apoptosis through PPARγ inhibition .

| Treatment | Lipid Accumulation | Caspase-3 Activity |

|---|---|---|

| Control | Low | Baseline |

| PB + GW9662 | Reduced | Significantly lower |

Case Study 2: Cancer Cell Differentiation

A study demonstrated that combining PPARγ ligands with GW9662 led to downregulation of stem-like properties in glioblastoma cells. This suggests that targeting PPARγ signaling pathways can enhance differentiation therapy outcomes .

| Treatment | Stem-like Properties | Cell Viability |

|---|---|---|

| Control | High | Normal |

| Ligand + GW9662 | Low | Decreased |

作用機序

GW 9662は、ペルオキシソーム増殖剤活性化レセプターガンマのリガンド結合ドメインに不可逆的に結合することで効果を発揮します。この結合は、レセプターの活性を阻害し、脂質代謝、グルコース恒常性、炎症に関与する遺伝子の発現を調節することを妨げます。GW 9662の分子標的は、ペルオキシソーム増殖剤活性化レセプターガンマによって調節されるさまざまな転写因子とシグナル伝達経路を含んでいます。 .

類似の化合物との比較

GW 9662は、ペルオキシソーム増殖剤活性化レセプターガンマアンタゴニストの中で、その不可逆的な結合と高い選択性により独特です。類似の化合物には、次のようなものがあります。

BADGE: 別のペルオキシソーム増殖剤活性化レセプターガンマアンタゴニストですが、GW 9662よりも効力が劣ります。

T0070907: 可逆的な結合を示す、選択的なペルオキシソーム増殖剤活性化レセプターガンマアンタゴニスト。

これらの化合物は、結合親和性、選択性、作用機序が異なり、GW 9662はその独特の特性により、研究において貴重なツールとなっています。 .

類似化合物との比較

GW 9662 is unique among peroxisome proliferator-activated receptor gamma antagonists due to its irreversible binding and high selectivity. Similar compounds include:

BADGE: Another peroxisome proliferator-activated receptor gamma antagonist, but less potent than GW 9662.

T0070907: A selective peroxisome proliferator-activated receptor gamma antagonist with reversible binding.

SR-202: A peroxisome proliferator-activated receptor gamma antagonist with different binding characteristics compared to GW 9662

These compounds differ in their binding affinities, selectivity, and mechanisms of action, making GW 9662 a valuable tool in research for its unique properties .

生物活性

2-Chloro-5-nitro-N-phenylbenzamide, commonly known as GW9662, is a synthetic compound recognized primarily as an irreversible antagonist of the peroxisome proliferator-activated receptor gamma (PPARγ). This compound has garnered attention for its potential therapeutic applications, particularly in metabolic disorders and cancer prevention. This article delves into the biological activity of GW9662, highlighting its mechanisms of action, effects on lipid metabolism, and implications for future research.

- Molecular Formula : C₁₃H₉ClN₂O₃

- Molecular Weight : 276.675 g/mol

GW9662 acts predominantly as an antagonist of PPARγ, a nuclear receptor that plays a critical role in regulating lipid metabolism, glucose homeostasis, and inflammatory responses. The compound's antagonistic action has been shown to influence various biological pathways:

- PPARγ Antagonism : GW9662 binds to PPARγ, inhibiting its activity and subsequently affecting gene expression related to lipid uptake and storage in macrophages .

- PPARδ Activation : Interestingly, GW9662 has been observed to activate PPARδ-mediated signaling pathways in macrophages, leading to increased lipogenesis and triglyceride accumulation .

Lipid Metabolism

Research indicates that GW9662 significantly affects lipid metabolism in macrophages. It has been shown to:

- Induce lipogenesis and triglyceride accumulation.

- Upregulate genes involved in lipid uptake and storage .

- Influence apoptotic pathways through modulation of lipid accumulation .

Case Studies

- Cancer Chemoprevention : In preclinical studies, GW9662 demonstrated potential as a chemopreventive agent against certain cancers by modulating PPARγ activity . Its mutagenic properties were assessed using bacterial strains, revealing that its mutagenicity is dependent on nitroreduction mechanisms .

- Metabolic Disorders : Studies have highlighted GW9662's role in influencing metabolic pathways associated with obesity and diabetes. Its dual action on PPARγ and PPARδ complicates its use but also suggests possible therapeutic applications in managing metabolic diseases .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉ClN₂O₃ |

| Molecular Weight | 276.675 g/mol |

| PPARγ Antagonism | Irreversible |

| PPARδ Activation | Observed |

| Lipid Accumulation Effect | Significant |

Safety and Toxicity

Despite its potential benefits, GW9662 exhibits toxicity at higher concentrations. In vitro studies have shown that prolonged exposure can lead to depletion of nucleotide triphosphates (NTP) in cells, indicating possible cytotoxic effects . The compound was found to be mutagenic under certain conditions but negative in nitroreductase-deficient strains, emphasizing the importance of metabolic context in evaluating its safety profile .

特性

IUPAC Name |

2-chloro-5-nitro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3/c14-12-7-6-10(16(18)19)8-11(12)13(17)15-9-4-2-1-3-5-9/h1-8H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTSIBUQMRRYIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040723 | |

| Record name | 2-Chloro-5-nitro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26732595 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

22978-25-2 | |

| Record name | 2-Chloro-5-nitrobenzanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22978-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-nitrobenzanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022978252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-nitro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-5-NITROBENZANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-5-NITRO-N-PHENYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM18UZV2YD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。